molecular formula C12H10O2S B13944419 3,3'-Sulfanediyldiphenol CAS No. 63572-32-7

3,3'-Sulfanediyldiphenol

Cat. No.: B13944419
CAS No.: 63572-32-7
M. Wt: 218.27 g/mol
InChI Key: GOWCECVOTUONTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediyldiphenol typically involves the reaction of thiophenol with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of 3,3’-Sulfanediyldiphenol may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of transition metal catalysts can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Sulfanediyldiphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiophenol derivatives.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenol derivatives .

Scientific Research Applications

3,3’-Sulfanediyldiphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Sulfanediyldiphenol involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The sulfur atom can also engage in redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

    4,4’-Sulfanediyldiphenol: Similar structure but with phenol groups in the para position.

    3,3’-Dithiodiphenol: Contains two sulfur atoms connecting the phenol groups.

    Bisphenol A: A well-known compound with two phenol groups connected by a carbon atom.

Uniqueness: 3,3’-Sulfanediyldiphenol is unique due to the presence of a single sulfur atom connecting the phenol groups, which imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

63572-32-7

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

3-(3-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C12H10O2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H

InChI Key

GOWCECVOTUONTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=CC(=C2)O)O

Origin of Product

United States

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